molecular formula C17H21N5O4 B2406391 N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-97-0

N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2406391
CAS No.: 946360-97-0
M. Wt: 359.386
InChI Key: SBSFEZWQAKVNDU-UHFFFAOYSA-N
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Description

N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
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Properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-3-11(10-23)18-15(24)14-16(25)22-9-8-21(17(22)20-19-14)12-4-6-13(26-2)7-5-12/h4-7,11,23H,3,8-10H2,1-2H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSFEZWQAKVNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure suggests that it may interact with various biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5O4, with a molecular weight of 359.386 g/mol. The compound features a complex imidazo[2,1-c][1,2,4]triazine core that is known for its diverse biological activities. The presence of the methoxyphenyl group and the hydroxybutan-2-yl substituent may enhance its solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of phenoxy-N-arylacetamides have demonstrated efficacy against various bacterial strains and fungi. A study highlighted that such compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt cell membrane integrity .

Anticancer Properties

Compounds in the imidazo[2,1-c][1,2,4]triazine class have shown promising anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. In vitro studies suggest that this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .

Anti-inflammatory Effects

Inflammation is a critical component in various diseases, including cancer and autoimmune disorders. Preliminary studies indicate that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent publication evaluated the antimicrobial activity of various imidazo[2,1-c][1,2,4]triazine derivatives. The study found that compounds with similar substitutions to our target compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A64128
Compound B3264
Target CompoundTBDTBD

Study 2: Anticancer Activity

In a study assessing the anticancer properties of related compounds on human breast cancer cell lines (MCF-7), it was observed that certain derivatives led to a significant reduction in cell viability at concentrations above 10 µM. This effect was attributed to apoptosis induction as confirmed by flow cytometry analysis .

Concentration (µM)Cell Viability (%)
0100
1075
2550
5020

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by functional group modifications. Key steps include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for triazine ring formation .
  • Purification : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to isolate the compound ≥95% purity .

Q. Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the imidazo-triazine core and substituent positions. For example, the 4-oxo group appears as a singlet at ~170 ppm in ¹³C NMR .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 425.18) and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the hydroxybutan-2-yl side chain .

Advanced Research Questions

Q. How can thermal stability and decomposition mechanisms be systematically studied?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Conduct under nitrogen/oxygen atmospheres (heating rate: 10°C/min) to identify decomposition stages. For analogs, mass loss begins at ~220°C .
  • TG-FTIR coupling : Detects gaseous decomposition products (e.g., CO₂, NH₃) to propose degradation pathways .
  • DSC analysis : Measures melting points and phase transitions. For example, similar compounds exhibit endothermic peaks at 180–200°C .

Q. How can contradictory data in biological activity assays be resolved?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
  • Orthogonal validation : Confirm IC₅₀ values via ATP-based viability assays and flow cytometry to rule out false positives .
  • Structural analogs comparison : Test derivatives (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) to isolate substituent-specific effects. For instance, 3-chloro analogs show 10× higher necrosis rates in tumor cells .

Q. What computational methods predict target interactions and pharmacokinetics?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to identify binding poses. Prioritize docking scores ≤-8.0 kcal/mol .
  • ADMET prediction : SwissADME estimates logP (~2.5) and solubility (AlogPS > -4), while ProTox-II assesses hepatotoxicity risk .
  • MD simulations : Run 100-ns simulations (AMBER force field) to evaluate binding stability (RMSD ≤2.0 Å) .

Future Research Directions

  • Mechanistic studies : Use CRISPR-Cas9 knockouts to validate target engagement in kinase pathways .
  • Formulation optimization : Develop nanoemulsions to enhance aqueous solubility (logP ~2.5) for in vivo testing .
  • Metabolite profiling : Employ LC-QTOF-MS to identify phase I/II metabolites in microsomal assays .

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